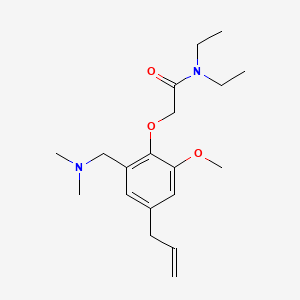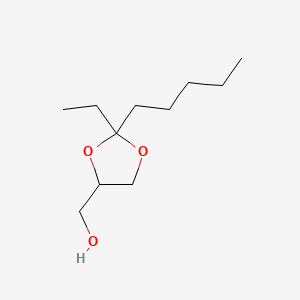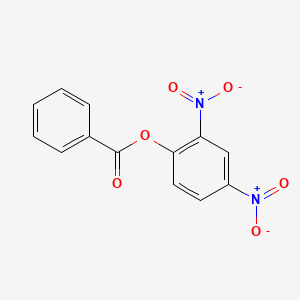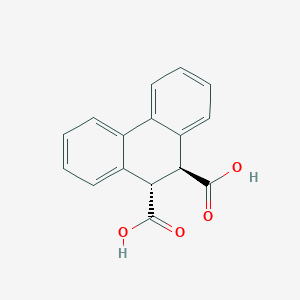![molecular formula C25H16Cl6N2S3 B14739790 2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine CAS No. 6311-82-6](/img/structure/B14739790.png)
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine is a chemical compound with the molecular formula C25H16Cl6N2S3 It is known for its unique structure, which includes a pyrimidine ring substituted with three (2,4-dichlorophenyl)methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 2,4-dichlorobenzyl mercaptan. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of chlorine atoms with the (2,4-dichlorophenyl)methylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the (2,4-dichlorophenyl)methylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
2,4,6-Trichlorophenyl)methylsulfanyl]pyrimidine: A similar compound with fewer chlorine substitutions.
2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its multiple (2,4-dichlorophenyl)methylsulfanyl groups enhance its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
6311-82-6 |
|---|---|
分子式 |
C25H16Cl6N2S3 |
分子量 |
653.3 g/mol |
IUPAC名 |
2,4,6-tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C25H16Cl6N2S3/c26-17-4-1-14(20(29)7-17)11-34-23-10-24(35-12-15-2-5-18(27)8-21(15)30)33-25(32-23)36-13-16-3-6-19(28)9-22(16)31/h1-10H,11-13H2 |
InChIキー |
PJQKLADGGZQWLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=CC(=NC(=N2)SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)


![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)

